molecular formula C16H13ClN2O2 B1682401 Tolnidamine CAS No. 50454-68-7

Tolnidamine

Cat. No.: B1682401
CAS No.: 50454-68-7
M. Wt: 300.74 g/mol
InChI Key: IWKDFIXLGQOEKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolnidamine can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzyl chloride with indazole-3-carboxylic acid under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tolnidamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Tolnidamine has been extensively studied for its applications in various fields:

Mechanism of Action

Tolnidamine exerts its effects primarily by inhibiting glycolysis in cells. It targets mitochondrially-bound hexokinase, an enzyme crucial for the first step of glycolysis. By inhibiting hexokinase, this compound disrupts energy production in cells, leading to decreased cellular ATP levels. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Additionally, this compound has been shown to induce programmed cell death (apoptosis) by affecting mitochondrial function. This includes mitochondrial membrane depolarization, release of cytochrome C, and activation of apoptotic pathways .

Properties

CAS No.

50454-68-7

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C16H13ClN2O2/c1-10-8-12(17)7-6-11(10)9-19-14-5-3-2-4-13(14)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21)

InChI Key

IWKDFIXLGQOEKD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O

Appearance

Solid powder

50454-68-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 283448;  NSC-283448;  NSC283448;  Tolnidamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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